2,2,4,4,6,6,8,8-Octaethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane
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Overview
Description
2,2,4,4,6,6,8,8-Octaethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a silicon-based compound characterized by its unique structure, which includes eight ethoxy groups attached to a tetrasiloxane core. This compound is part of the larger family of organosilicon compounds, which are known for their versatility and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octaethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the hydrolysis and condensation of ethoxy-substituted silanes. One common method involves the reaction of tetraethoxysilane with a suitable catalyst under controlled conditions to form the desired tetrasiloxane structure. The reaction conditions often include maintaining a specific temperature range and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis and condensation processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octaethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often in the presence of an acid or base catalyst.
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Substitution: Various reagents, including halogenated compounds and organometallic reagents, can be used for substitution reactions.
Major Products
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
2,2,4,4,6,6,8,8-Octaethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane-based polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems and as a component of diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8-Octaethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to create robust polymeric networks, which contribute to its desirable properties such as thermal stability, chemical resistance, and flexibility. The molecular targets and pathways involved in these reactions include the formation and breaking of silicon-oxygen bonds, which are central to the compound’s functionality.
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: A similar cyclic siloxane compound with methyl groups instead of ethoxy groups.
Hexamethylcyclotrisiloxane: Another cyclic siloxane with six methyl groups.
Tetraethoxysilane: A simpler silane compound with four ethoxy groups.
Uniqueness
2,2,4,4,6,6,8,8-Octaethoxy-1,3,5,7,2,4,6,8-tetroxatetrasilocane is unique due to its combination of ethoxy groups and tetrasiloxane core, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over hydrolysis and condensation reactions, such as the synthesis of advanced materials and biocompatible polymers.
Properties
CAS No. |
17995-36-7 |
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Molecular Formula |
C16H40O12Si4 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octaethoxy-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C16H40O12Si4/c1-9-17-29(18-10-2)25-30(19-11-3,20-12-4)27-32(23-15-7,24-16-8)28-31(26-29,21-13-5)22-14-6/h9-16H2,1-8H3 |
InChI Key |
YLALWFKVSOTURI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(O[Si](O[Si](O[Si](O1)(OCC)OCC)(OCC)OCC)(OCC)OCC)OCC |
Origin of Product |
United States |
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